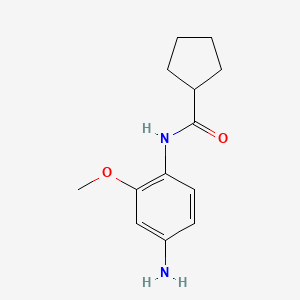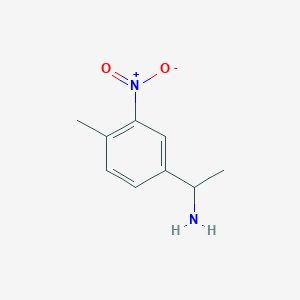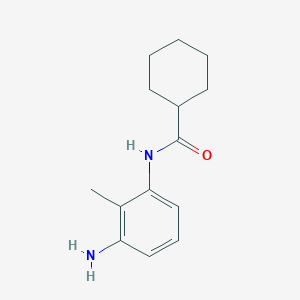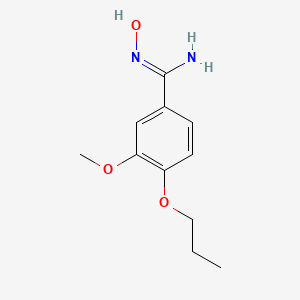
N'-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide
Vue d'ensemble
Description
“N’-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide” is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields of research and industry. It has a molecular formula of C11H16N2O3 .
Molecular Structure Analysis
The InChI code for “N’-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide” is 1S/C11H16N2O3/c1-3-6-16-9-5-4-8(11(12)13-14)7-10(9)15-2/h4-5,7,11H,3,6,12H2,1-2H3 . This provides a standardized way to represent the compound’s molecular structure.Mécanisme D'action
N'-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide inhibitor IOX2 works by inhibiting the activity of this compound enzymes, which are responsible for the hydroxylation of proline residues on HIF. This hydroxylation marks HIF for degradation by the proteasome, preventing its transcriptional activity. By inhibiting this compound activity, this compound inhibitor IOX2 stabilizes HIF and promotes its transcriptional activity, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor IOX2 has been found to have a range of biochemical and physiological effects, particularly in the context of cancer research. This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, this compound inhibitor IOX2 has been found to inhibit tumor growth and metastasis in animal models of cancer. These effects are thought to be mediated by the stabilization of HIF and the induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N'-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide inhibitor IOX2 has several advantages for use in lab experiments. This compound is highly specific for this compound enzymes and has been extensively characterized in vitro and in vivo. Additionally, this compound inhibitor IOX2 is relatively easy to synthesize and has a high yield, making it a cost-effective option for lab experiments. However, there are also some limitations to the use of this compound inhibitor IOX2 in lab experiments. This compound has a relatively short half-life in vivo, which may limit its effectiveness in certain applications. Additionally, the effects of this compound inhibitor IOX2 may be influenced by the cellular context and other factors, which could complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on N'-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide inhibitor IOX2. One area of interest is the development of more potent and selective inhibitors of this compound enzymes, which could have even greater efficacy in cancer treatment. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound inhibitor IOX2 induces apoptosis in cancer cells. Finally, there is a need for more extensive preclinical and clinical testing of this compound inhibitor IOX2 to determine its safety and efficacy in humans.
Applications De Recherche Scientifique
N'-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide inhibitor IOX2 has been found to have a range of potential applications in scientific research, particularly in the area of cancer research. This compound has been shown to inhibit the activity of prolyl hydroxylase domain (this compound) enzymes, which are involved in the regulation of hypoxia-inducible factor (HIF) signaling. HIF is a transcription factor that plays a critical role in the response to hypoxia, or low oxygen levels, and is often overexpressed in cancer cells. By inhibiting this compound activity, this compound inhibitor IOX2 can stabilize HIF and promote apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N'-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-6-16-9-5-4-8(11(12)13-14)7-10(9)15-2/h4-5,7,14H,3,6H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPAALQNGMCZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=NO)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=N/O)/N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



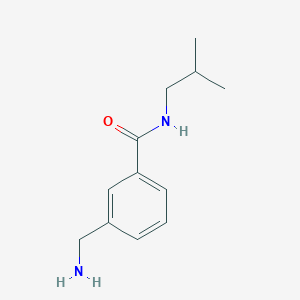
![7-Chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3168148.png)
![3-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B3168153.png)
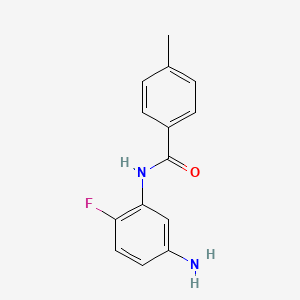
![4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B3168174.png)

